

Guide to Using Ampelopsin G in Hepatoprotective Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ampelopsin G*

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Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid predominantly found in plants of the Ampelopsis genus, such as *Ampelopsis grossedentata*.^[1] It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.^{[1][2]} Preclinical studies, both in vitro and in vivo, have demonstrated its potential in mitigating various forms of liver injury, including alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and chemically-induced liver damage.^{[3][4][5]} This document provides detailed application notes and experimental protocols for researchers investigating the hepatoprotective properties of **Ampelopsin G**.

Mechanism of Action

Ampelopsin G exerts its hepatoprotective effects through multiple mechanisms, primarily centered around the modulation of key signaling pathways involved in cellular stress, inflammation, and metabolism.

- **Antioxidant and Anti-inflammatory Effects:** **Ampelopsin G** has been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and

glutathione peroxidase (GSH-Px), thereby reducing oxidative stress.[1] It also mitigates inflammation by inhibiting the TLR4/NF- κ B signaling pathway, which leads to a decrease in the production of pro-inflammatory cytokines such as TNF- α and IL-1 β . [2]

- **Metabolic Regulation:** A crucial aspect of **Ampelopsin G**'s action is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] Activation of AMPK leads to the stimulation of downstream targets like SIRT1 and PGC-1 α , promoting mitochondrial biogenesis and fatty acid oxidation.[3][7]
- **Induction of Autophagy:** **Ampelopsin G** can induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins, through the AMPK/FOXO3a signaling pathway.[8] This process is vital for maintaining hepatocyte health and survival under stress conditions.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Ampelopsin G** observed in various hepatoprotective studies.

Table 1: Effects of **Ampelopsin G** on Serum Markers of Liver Injury in Animal Models

Model	Species	Treatment	ALT	AST	Reference
Alcohol-induced Liver Injury	Mice	Ampelopsin G (5 mg/kg, i.p.) for 8 weeks	↓	↓	[3]
High-Fat Diet-induced NAFLD	Rats	Ampelopsin G (50, 100, 200 mg/kg/day, gavage) for 6 weeks	↓	↓	[9]
D-Galactosamine-induced Liver Injury	Rats	Ampelopsin (0.1% in diet)	↓	↓	[5]
Alcohol-induced Fatty Liver	Mice	Ampelopsin (250 mg/kg)	↓ (GPT)	↓ (GOT)	[10]

Note: ↓ indicates a significant decrease compared to the disease model control group. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GPT: Glutamic Pyruvic Transaminase; GOT: Glutamic Oxaloacetic Transaminase; i.p.: intraperitoneal; gavage: oral gavage.

Table 2: Effects of **Ampelopsin G** on Hepatic Lipid Accumulation in Animal Models

Model	Species	Treatment	Hepatic Triglycerides	Hepatic Total Cholesterol	Reference
High-Fat Diet-induced NAFLD	Hamsters	Ampelopsin G (173 mg/kg/day) for 8 weeks	↓	↓	[11]
High-Fat Diet-induced NAFLD	Rats	Ampelopsin G (50, 100, 200 mg/kg/day, gavage) for 6 weeks	↓	↓	[9]
Alcohol-induced Fatty Liver	Mice	Ampelopsin (250 mg/kg)	↓	Not Reported	[10]

Note: ↓ indicates a significant decrease compared to the disease model control group.

Experimental Protocols

In Vivo Model: High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) in Rats

This protocol is adapted from studies investigating the effect of **Ampelopsin G** on NAFLD.[\[9\]](#)
[\[12\]](#)

1. Animal Model:

- Species: Male Sprague-Dawley (SD) rats.
- Housing: House rats in a temperature-controlled environment (22-25°C) with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

2. NAFLD Induction:

- **Diet:** Feed the rats a high-fat diet (HFD) consisting of approximately 60% of calories from fat for 8 weeks to induce the NAFLD model.^[9] A control group should receive a standard chow diet.
- **Model Confirmation:** After 8 weeks, confirm the successful establishment of the NAFLD model by observing hepatocyte steatosis and inflammatory responses in liver tissue sections stained with hematoxylin and eosin (H&E).^[9]

3. Ampelopsin G Treatment:

- **Grouping:** Randomly divide the HFD-fed rats into a model group and treatment groups.
- **Administration:** Administer **Ampelopsin G** (e.g., 50, 100, and 200 mg/kg/day) or vehicle control to the respective groups via oral gavage for an additional 6 weeks.^[9]

4. Sample Collection and Analysis:

- **Blood Collection:** At the end of the treatment period, collect blood samples via the tail vein for analysis of serum lipids (triglycerides, total cholesterol) and liver enzymes (ALT, AST).^[9]
- **Tissue Collection:** Euthanize the animals and harvest liver tissue. Weigh the liver and a portion of the epididymal white adipose tissue.
- **Histopathology:** Fix a portion of the liver in 10% formalin for H&E and Oil Red O staining to assess lipid accumulation and inflammation.^[9]
- **Biochemical and Molecular Analysis:** Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for subsequent Western blot analysis of proteins involved in relevant signaling pathways (e.g., p-AMPK, PGC-1 α , PPAR α) and RT-qPCR for gene expression analysis.^[9]

In Vitro Model: Palmitic Acid-Induced Lipotoxicity in HepG2 Cells

This protocol is based on studies evaluating the protective effects of **Ampelopsin G** against lipotoxicity in hepatocytes.[9][13]

1. Cell Culture:

- Cell Line: Human hepatoma cell line, HepG2.
- Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Lipotoxicity Induction:

- Palmitic Acid (PA) Preparation: Prepare a stock solution of PA by dissolving it in a suitable solvent (e.g., ethanol) and then conjugating it to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
- Induction: Treat HepG2 cells with 0.5 mM PA for 24 hours to induce lipotoxicity, which mimics the cellular stress observed in NAFLD.[9]

3. **Ampelopsin G** Treatment:

- Pre-treatment/Co-treatment: Treat the cells with different concentrations of **Ampelopsin G** (e.g., 10 µM) either concurrently with PA or as a pre-treatment before PA exposure.[9][13] A vehicle control group (cells treated with PA and the vehicle used to dissolve **Ampelopsin G**) should be included.

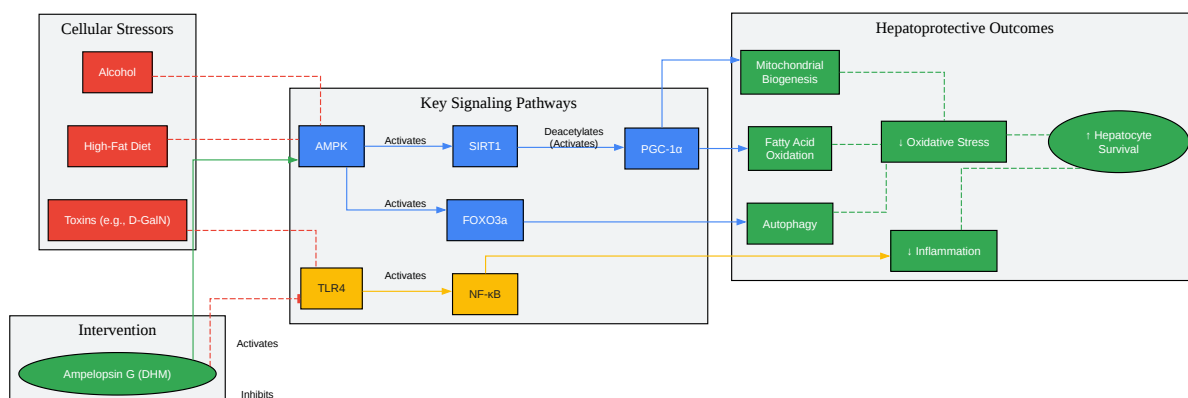
4. Cellular and Molecular Analysis:

- Cell Viability: Assess cell viability using assays such as the MTT assay to determine the protective effect of **Ampelopsin G** against PA-induced cell death.[14]
- Oxidative Stress: Measure intracellular reactive oxygen species (ROS) and mitochondrial ROS (mtROS) using fluorescent probes like DCFH-DA and MitoSOX Red, respectively.[13]
- Mitochondrial Function: Evaluate mitochondrial membrane potential (MMP) using dyes like JC-1.

- Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in signaling pathways of interest (e.g., SIRT3, ATG4B, LC3-II/I, p62 for autophagy and oxidative stress).[13]

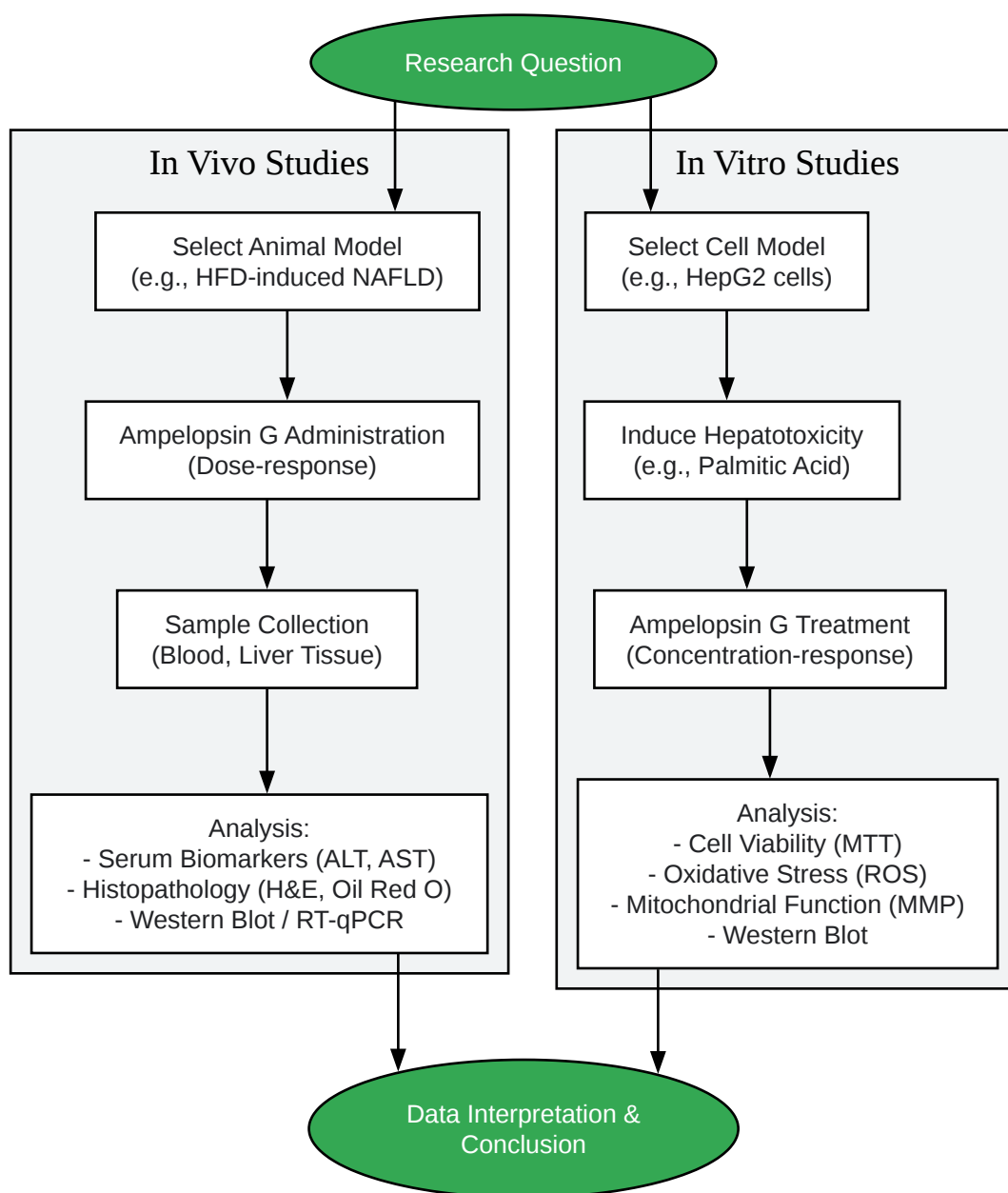
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **Ampelopsin G** and a general experimental workflow for its hepatoprotective research.



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Caption: Key signaling pathways modulated by **Ampelopsin G** for hepatoprotection.



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Caption: General experimental workflow for hepatoprotective research of **Ampelopsin G**.

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